ABT-279 ABT-279 ABT-279 is a bio-active chemical.
Brand Name: Vulcanchem
CAS No.: 676559-83-4
VCID: VC0516793
InChI: InChI=1S/C21H25N5O3/c1-3-16-4-5-17(13-22)26(16)19(27)14-24-21(2)7-10-25(11-8-21)18-12-15(20(28)29)6-9-23-18/h1,6,9,12,16-17,24H,4-5,7-8,10-11,14H2,2H3,(H,28,29)/t16-,17-/m0/s1
SMILES: CC1(CCN(CC1)C2=NC=CC(=C2)C(=O)O)NCC(=O)N3C(CCC3C#N)C#C
Molecular Formula: C21H25N5O3
Molecular Weight: 395.5 g/mol

ABT-279

CAS No.: 676559-83-4

Inhibitors

VCID: VC0516793

Molecular Formula: C21H25N5O3

Molecular Weight: 395.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

ABT-279 - 676559-83-4

CAS No. 676559-83-4
Product Name ABT-279
Molecular Formula C21H25N5O3
Molecular Weight 395.5 g/mol
IUPAC Name 2-[4-[[2-[(2S,5R)-2-cyano-5-ethynylpyrrolidin-1-yl]-2-oxoethyl]amino]-4-methylpiperidin-1-yl]pyridine-4-carboxylic acid
Standard InChI InChI=1S/C21H25N5O3/c1-3-16-4-5-17(13-22)26(16)19(27)14-24-21(2)7-10-25(11-8-21)18-12-15(20(28)29)6-9-23-18/h1,6,9,12,16-17,24H,4-5,7-8,10-11,14H2,2H3,(H,28,29)/t16-,17-/m0/s1
Standard InChIKey FIMRNLAKAARHPD-IRXDYDNUSA-N
Isomeric SMILES CC1(CCN(CC1)C2=NC=CC(=C2)C(=O)O)NCC(=O)N3[C@H](CC[C@H]3C#N)C#C
SMILES CC1(CCN(CC1)C2=NC=CC(=C2)C(=O)O)NCC(=O)N3C(CCC3C#N)C#C
Canonical SMILES CC1(CCN(CC1)C2=NC=CC(=C2)C(=O)O)NCC(=O)N3C(CCC3C#N)C#C
Appearance Solid powder
Description ABT-279 is a bio-active chemical.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO, not in water
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 2-(4-((2-(2-cyano-5-ethynyl-1-pyrrolidinyl)-2-oxoethyl)amino)-4-methyl-1-piperidinyl)-4-pyridinecarboxylic acid
ABT 279
ABT-279
ABT279
Reference 1: Gilibili RR, Bhamidipati RK, Mullangi R, Srinivas NR. Retrospective and
Prospective Human Intravenous and Oral Pharmacokinetic Projection of Dipeptidyl
peptidase-IV Inhibitors Using Simple Allometric Principles - Case Studies of
ABT-279, ABT-341, Alogliptin, Carmegliptin, Sitagliptin and Vildagliptin. J Pharm
Pharm Sci. 2015;18(3):434-48. PubMed PMID: 26517136.
2: Havale SH, Pal M. Medicinal chemistry approaches to the inhibition of
dipeptidyl peptidase-4 for the treatment of type 2 diabetes. Bioorg Med Chem.
2009 Mar 1;17(5):1783-802. doi: 10.1016/j.bmc.2009.01.061. Epub 2009 Jan 31.
Review. PubMed PMID: 19217790.
3: Kim J, Flick J, Reimer MT, Rodila R, Wang PG, Zhang J, Ji QC, El-Shourbagy TA.
LC-MS/MS determination of
2-(4-((2-(2S,5R)-2-Cyano-5-ethynyl-1-pyrrolidinyl)-2-oxoethylamino)-4-methyl-1-pi
peridinyl)-4-pyridinecarboxylic acid (ABT-279) in dog plasma with high-throughput
protein precipitation sample preparation. Biomed Chromatogr. 2007
Nov;21(11):1118-26. PubMed PMID: 17590862.
4: Zhang J, Kim EJ, Ji QC, El-Shourbagy TA. Developing multiple high-throughput
GLP methods for an investigational drug candidate in various matrices within a
96-well plate. Rapid Commun Mass Spectrom. 2006;20(24):3755-60. PubMed PMID:
17120270.
5: Madar DJ, Kopecka H, Pireh D, Yong H, Pei Z, Li X, Wiedeman PE, Djuric SW, Von
Geldern TW, Fickes MG, Bhagavatula L, McDermott T, Wittenberger S, Richards SJ,
Longenecker KL, Stewart KD, Lubben TH, Ballaron SJ, Stashko MA, Long MA, Wells H,
Zinker BA, Mika AK, Beno DW, Kempf-Grote AJ, Polakowski J, Segreti J, Reinhart
GA, Fryer RM, Sham HL, Trevillyan JM. Discovery of
2-[4-{{2-(2S,5R)-2-cyano-5-ethynyl-1-pyrrolidinyl]-2-oxoethyl]amino]-
4-methyl-1-piperidinyl]-4-pyridinecarboxylic acid (ABT-279): a very potent,
selective, effective, and well-tolerated inhibitor of dipeptidyl peptidase-IV,
useful for the treatment of diabetes. J Med Chem. 2006 Oct 19;49(21):6416-20.
PubMed PMID: 17034148.
PubChem Compound 16049769
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator